molecular formula C15H9BrN2O3 B2978103 2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione CAS No. 98841-63-5

2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione

Cat. No.: B2978103
CAS No.: 98841-63-5
M. Wt: 345.152
InChI Key: FJJQCLDPXCSCAR-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione is a phthalimide-derived Schiff base compound characterized by a central isoindoline-1,3-dione scaffold. The molecule features a 5-bromo-2-hydroxybenzylidene substituent attached via an imine (-CH=N-) linkage. This structural combination may confer unique physicochemical properties, such as solubility, stability, and bioactivity, making it relevant in pharmaceutical and materials chemistry research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-10-5-6-13(19)9(7-10)8-17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-8,19H/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJQCLDPXCSCAR-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98841-63-5
Record name N-(5-BROMOSALICYLIDENEAMINO)-PHTHALIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with isoindoline-1,3-dione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of an acid catalyst to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as bromination, condensation, and purification. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of isoindoline-1,3-dione derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, bioactivity, and synthetic considerations.

Structural Analogues and Substituent Effects

Compound Name/Identifier Substituent Structure Key Functional Groups Notable Properties/Effects
Target Compound 5-Bromo-2-hydroxybenzylideneamino -Br, -OH, imine Enhanced hydrogen bonding (via -OH); electron-withdrawing Br may stabilize aromatic rings.
2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3) Indole-acryloylphenyl Indole, acryloyl Indole moiety may enhance cholinesterase inhibition via π-π stacking .
2-(4-(3-(2-hydroxy-4-methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 6) 2-hydroxy-4-methoxyphenyl-acryloyl -OH, -OCH₃ Methoxy group increases electron density; synergistic antioxidant potential with -OH .
2-[2-(5-Bromo-1H-indol-3-yl)-propyl]-isoindole-1,3-dione 5-bromoindole-propyl -Br, indole, propyl linker Propyl linker increases flexibility; bromine may enhance binding to hydrophobic targets .
2-(3,4-dihydroxybenzylideneamino)-isoindoline-1,3-dione (Compound 2b) 3,4-dihydroxybenzylideneamino Two -OH groups Superior antioxidant activity due to polyphenolic structure; DPPH scavenging > ascorbic acid .

Key Observations:

  • Electron-withdrawing vs.
  • Hydrogen-bonding capacity : The single -OH group in the target compound may offer moderate antioxidant activity compared to the dihydroxy-substituted Compound 2b, which exhibits stronger radical scavenging .
  • Steric effects : The rigid benzylidene group in the target compound may reduce conformational flexibility compared to propyl-linked analogues (e.g., ), affecting binding to biological targets.

Physicochemical Properties

  • Biotinylated derivatives (e.g., ) exhibit enhanced aqueous solubility due to PEG-biotin chains, a feature absent in the target compound .
  • Stability :

    • Imine linkages (as in the target compound) are prone to hydrolysis under acidic conditions, whereas acryloyl-linked derivatives (e.g., Compound 3) offer greater stability .

Biological Activity

2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione, also known as a hydrazone compound, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H9BrN2O3C_{15}H_{9}BrN_{2}O_{3}. The compound features an isoindoline nucleus and a carbonyl group, which are critical for its biological activity. The crystal structure of the compound has been elucidated, revealing important details about its atomic arrangement and bonding characteristics.

Crystallographic Data

ParameterValue
Space GroupP21/c
a (Å)9.3451(7)
b (Å)17.3057(13)
c (Å)18.4402(13)
β (°)98.4470(10)
Volume (ų)2949.9(4)
Z4

The bond distances within the compound indicate that the C-N bond is shorter than typical single bonds, suggesting a degree of double bond character, which may influence its reactivity and biological interactions .

Anticancer Properties

Research indicates that hydrazone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. A comparative study highlighted that derivatives of hydrazones possess strong antibacterial and antifungal properties. The presence of bromine in the structure enhances its interaction with microbial targets, leading to increased efficacy against resistant strains .

Other Biological Activities

Hydrazones have also been investigated for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. The incorporation of hydroxyl groups in the structure contributes to this activity by stabilizing free radicals through hydrogen bonding .

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, significantly inhibiting cell viability compared to untreated controls. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy Testing

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens. The study concluded that the compound's effectiveness could be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Schiff base condensation between 5-bromo-2-hydroxybenzaldehyde and isoindoline-1,3-dione derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalytic acid/base conditions. For instance, acetic acid as a catalyst may enhance imine formation efficiency. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from unreacted precursors .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • FT-IR : Confirm the presence of C=N (Schiff base) stretch near 1600–1650 cm⁻¹ and O–H (phenolic) around 3200–3400 cm⁻¹.
  • NMR : ¹H NMR should show a singlet for the imine proton (δ 8.5–9.0 ppm) and aromatic protons split due to bromine’s deshielding effect. ¹³C NMR will highlight the carbonyl (C=O) signals at δ 165–175 ppm .
  • UV-Vis : Monitor π→π* transitions in the aromatic and conjugated imine systems (λmax ~300–400 nm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the supramolecular architecture of this compound?

  • Methodological Answer : SC-XRD analysis reveals intermolecular interactions such as hydrogen bonding (e.g., O–H···O between phenolic –OH and carbonyl groups) and π–π stacking of aromatic rings, which stabilize the crystal lattice. For example, reports a related indan-dione derivative with a dihedral angle of 8.7° between aromatic planes, indicating strong π–π interactions. Data collection at 297 K with a Bruker SMART APEX diffractometer (Mo-Kα radiation) and refinement using SHELXL are recommended .

Q. What experimental and computational approaches are effective in elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Measure inhibition constants (Ki) using Lineweaver-Burk plots to determine competitive/non-competitive binding modes.
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory activity). Validate docking poses with MD simulations (GROMACS) to assess binding stability.
  • Structure-Activity Relationships (SAR) : Modify the bromine substituent or isoindoline core to correlate electronic effects with inhibitory potency .

Q. How should researchers reconcile discrepancies between theoretical predictions (e.g., DFT calculations) and experimental stability data for this compound?

  • Methodological Answer :

  • DFT Validation : Compare computed thermodynamic parameters (e.g., Gibbs free energy of formation) with experimental DSC/TGA data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy.
  • Degradation Studies : Perform accelerated stability testing under varied pH, humidity, and light conditions. Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .

Q. What methodologies are recommended for assessing the environmental impact and ecological risks of this compound?

  • Methodological Answer :

  • Fate Analysis : Determine partition coefficients (log Kow) and soil adsorption constants (Koc) to predict bioaccumulation potential.
  • Biotic Transformation : Use microbial consortia or enzymatic assays to study metabolic pathways (e.g., dehalogenation of the bromine group).
  • Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) to establish LC50/EC50 values .

Data Analysis and Contradiction Resolution

Q. How can researchers address conflicting crystallographic data regarding hydrogen-bonding networks in polymorphic forms of this compound?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize the compound from solvents of varying polarity (water, acetonitrile, THF) to isolate different crystalline forms.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···O vs. C–H···π) using CrystalExplorer. Cross-reference with SC-XRD data to resolve packing discrepancies .

Q. What strategies mitigate inconsistencies between in vitro bioactivity and in silico predictions for this compound?

  • Methodological Answer :

  • Assay Optimization : Control variables like cell line viability (MTT assay) and protein concentration in enzyme assays.
  • Meta-Analysis : Compare results across multiple studies (e.g., ’s enzyme inhibition data vs. ’s bioactivity reports) to identify confounding factors (e.g., solvent choice, impurity profiles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.